molecular formula C8H13N3O2 B12355481 2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole

2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole

Cat. No.: B12355481
M. Wt: 183.21 g/mol
InChI Key: WDJBINOWWIXZQF-RNFRBKRXSA-N
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Description

2-[(2R,4R)-4-Methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole is a chiral small molecule featuring the 1,3,4-oxadiazole heterocycle, a scaffold recognized for its significant and versatile biological activities in medicinal chemistry . This compound is of high interest in oncology research, as 1,3,4-oxadiazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines through multiple mechanisms of action . These mechanisms include the inhibition of critical enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The specific stereochemistry, defined by the (2R,4R) configuration of the methoxypyrrolidine ring, is a crucial feature that can influence the molecule's binding affinity and selectivity towards these biological targets, making it a valuable probe for structure-activity relationship (SAR) studies . Beyond anticancer applications, the 1,3,4-oxadiazole pharmacophore is extensively investigated for its potential as an antimicrobial, anti-inflammatory, and antiviral agent, and it serves as a key building block in the development of antibody-drug conjugates (ADCs) for targeted therapy . This product is provided for research purposes to support the discovery and development of novel therapeutic agents. It is supplied with comprehensive analytical data to ensure identity and purity. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C8H13N3O2/c1-5-10-11-8(13-5)7-3-6(12-2)4-9-7/h6-7,9H,3-4H2,1-2H3/t6-,7-/m1/s1

InChI Key

WDJBINOWWIXZQF-RNFRBKRXSA-N

Isomeric SMILES

CC1=NN=C(O1)[C@H]2C[C@H](CN2)OC

Canonical SMILES

CC1=NN=C(O1)C2CC(CN2)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole involves several steps. One common method starts with the preparation of 4-methyl-2-cyanopiperidine, which undergoes hydrolysis to form 4-methyl-2-piperidinecarboxylic acid hydrochloride. This intermediate is then esterified using ethyl alcohol to produce 4-methyl-2-ethyl nipecotate hydrochloride. The final step involves the reaction of this intermediate with L-tartaric acid to obtain the target compound .

Chemical Reactions Analysis

2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrrolidine moiety linked to a 1,3,4-oxadiazole ring. The general synthesis involves cyclization processes typically using carboxylic acid hydrazides and dehydrating agents such as phosphorus oxychloride or thionyl chloride. The specific synthetic routes for this compound have not been exhaustively documented in the available literature but follow established methodologies for oxadiazole derivatives.

Antibacterial Properties

Research indicates that oxadiazole derivatives exhibit significant antibacterial activity. For instance, studies have shown that compounds similar to 2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole can inhibit the growth of various Gram-positive and Gram-negative bacteria. In vitro assays demonstrate that these compounds can effectively disrupt bacterial cell wall synthesis and function .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-(Cyclopropylmethoxy)phenyl-5-methyl-1,3,4-oxadiazoleEscherichia coli50 μg/mL
Staphylococcus aureus100 μg/mL
Klebsiella pneumoniae150 μg/mL
Bacillus cereus200 μg/mL

Antiviral Properties

Oxadiazole derivatives have also been explored for their antiviral potential. Some studies suggest that compounds within this class may inhibit viral replication by targeting specific viral enzymes. For example, certain oxadiazoles have shown promise as inhibitors of HIV integrase, which is crucial for the viral life cycle .

Antitumor Activity

The ability of oxadiazoles to inhibit histone deacetylases (HDACs) has garnered attention in cancer research. HDAC inhibitors are known to induce apoptosis in cancer cells and are being investigated as therapeutic agents in various malignancies. Compounds similar to this compound may enhance the pharmacological profile due to their specific structural attributes .

Case Studies

Several studies have documented the effectiveness of oxadiazole derivatives in preclinical models:

  • Antibacterial Efficacy : A study synthesized a related compound and tested its antibacterial properties against common pathogens. Results indicated significant zones of inhibition compared to standard antibiotics like gentamicin .
  • Antiviral Activity : Research on another oxadiazole derivative showed promising results in vitro against HIV strains, suggesting potential for further development into therapeutic agents .
  • Antitumor Potential : In a comparative study involving various oxadiazoles as HDAC inhibitors, one derivative demonstrated superior efficacy in inducing apoptosis in cancer cell lines compared to existing treatments .

Mechanism of Action

The mechanism of action of 2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to upregulate microRNA-128, which plays a role in reducing neuronal apoptosis . This compound may also inhibit certain enzymes involved in lipid synthesis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to 2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
This compound 1,3,4-Oxadiazole 5-Methyl; 2-[(2R,4R)-4-methoxypyrrolidin-2-yl] ~225 (estimated) Chiral pyrrolidine, methoxy group
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole 1,2,4-Triazole 3-Methyl; 5-[(2S,4R)-4-methoxypyrrolidin-2-yl] 182.2 Triazole core, stereochemistry-dependent
2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole 1,3,4-Oxadiazole 5-Methyl; 2-(4-bromophenyl) 239.06 Aromatic bromo substituent
2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole 1,3,4-Oxadiazole 5-Methyl; 2-(4-bromo-2-fluorophenyl) 257.06 Halogenated aryl group

Key Observations :

  • Heterocycle Core: The target compound and analogs in share the 1,3,4-oxadiazole ring, known for metabolic stability and hydrogen-bonding capacity.
  • Substituent Effects : The chiral pyrrolidine-methoxy group in the target compound may enhance solubility and stereoselective interactions compared to halogenated aryl groups in .

Biological Activity

The compound 2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole (CAS Number: 1932238-32-8) is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10_{10}H14_{14}N4_{4}O2_{2}
  • Molecular Weight : 183.21 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a methoxy group and an oxadiazole moiety, contributing to its biological activity.

Biological Activity Overview

Recent studies have highlighted the biological potential of 1,3,4-oxadiazole derivatives, including the compound . The following sections summarize key findings regarding its biological activities:

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. In a study by Alam et al., derivatives similar to this compound were tested against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Reference
3aMCF-724.74
3bHCT-1164.38
5HepG21.63

These results suggest that compounds with similar structures may inhibit tumor growth effectively.

The mechanism of action for oxadiazole derivatives often involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. For instance, compound 3a demonstrated an IC50_{50} value of 2.52 µM against TS, indicating potent inhibitory activity compared to standard drugs like Pemetrexed (IC50_{50} = 6.75 µM) .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been explored. A comprehensive review highlighted that certain derivatives exhibit significant antibacterial effects against Escherichia coli and Staphylococcus aureus. For example:

CompoundBacteriaMIC (µg/mL)Reference
5cE. coli7.9
5dS. aureus10

These findings suggest that modifications to the oxadiazole structure can enhance antibacterial efficacy.

Toxicity Studies

While exploring the therapeutic potential of this compound, it is essential to consider its toxicity profile. In vitro studies indicated that certain derivatives were toxic at higher concentrations (e.g., >50 µM on HepG2 cells), emphasizing the need for careful dosage optimization in therapeutic applications .

Case Studies and Research Findings

A significant body of research has focused on synthesizing and characterizing new oxadiazole derivatives for various applications:

  • Almalki et al. synthesized a series of triazole-incorporated oxadiazoles and evaluated their anticancer and antibacterial activities. Notably, compound 5c exhibited superior antiproliferative activity against MCF-7 cells compared to standard treatments like Doxorubicin .
  • Zabiulla et al. screened a variety of substituted oxadiazoles for their biological activities and reported promising results in both antibacterial and antifungal assays .

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